molecular formula C20H23NO4S B2598871 6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1795448-47-3

6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No.: B2598871
CAS No.: 1795448-47-3
M. Wt: 373.47
InChI Key: HHHXDMYZSCJPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound with a unique structure that combines a pyranone ring with a piperidine moiety and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the pyranone core. One common method involves the condensation of a suitable aldehyde with a diketone under acidic conditions to form the pyranone ring. The piperidine moiety is then introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyranone intermediate. Finally, the phenylthio group is attached via a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated purification systems to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyranone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Alkylated or acylated piperidine derivatives

Scientific Research Applications

6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The piperidine moiety can interact with neurotransmitter receptors, affecting their function. The pyranone ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one: Lacks the methyl group at the 6-position.

    6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-thione: Contains a thione group instead of a carbonyl group in the pyranone ring.

Uniqueness

6-methyl-4-((1-(3-(phenylthio)propanoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the phenylthio group, piperidine moiety, and pyranone ring allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

6-methyl-4-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]oxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-15-13-17(14-20(23)24-15)25-16-7-10-21(11-8-16)19(22)9-12-26-18-5-3-2-4-6-18/h2-6,13-14,16H,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHXDMYZSCJPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.